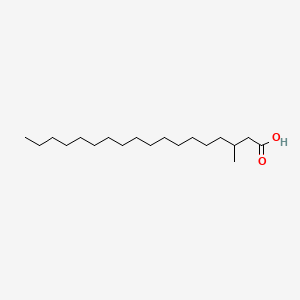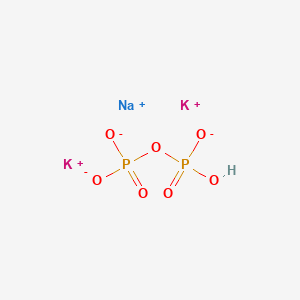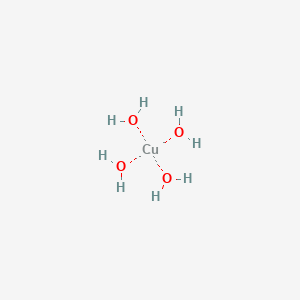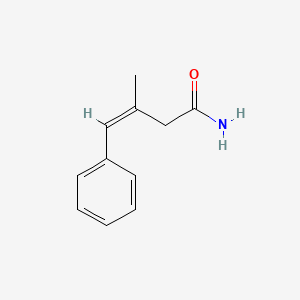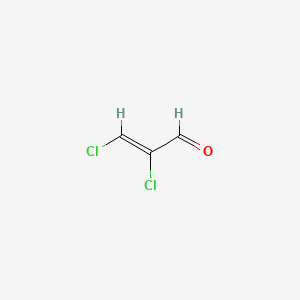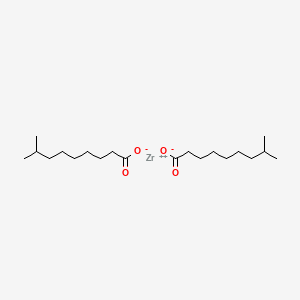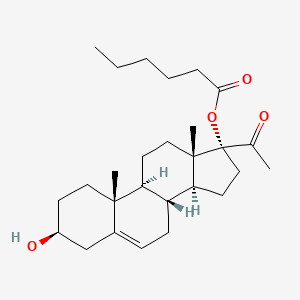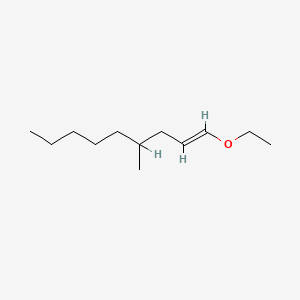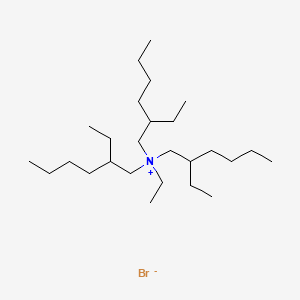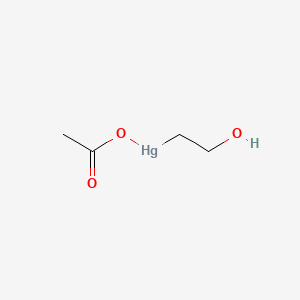
Iron;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-zirconium compounds are a class of materials that combine the properties of iron and zirconium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Iron, a transition metal, is known for its magnetic properties and high strength, while zirconium is recognized for its corrosion resistance and high melting point. The combination of these two elements results in compounds that exhibit a blend of these desirable characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-zirconium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and chemical vapor deposition. One common method involves the reduction of zirconium chloride with iron powder at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, iron-zirconium compounds are often produced using high-temperature furnaces where zirconium oxide and iron oxide are reduced in the presence of a reducing agent such as carbon. The resulting alloy is then processed to achieve the desired composition and properties.
Chemical Reactions Analysis
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and intermetallic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Iron-zirconium compounds have a wide range of applications in scientific research due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques.
Medicine: The biocompatibility and corrosion resistance of zirconium make these compounds suitable for use in medical implants and prosthetics.
Industry: Iron-zirconium alloys are used in the aerospace and nuclear industries due to their high strength and resistance to corrosion and high temperatures.
Mechanism of Action
The mechanism by which iron-zirconium compounds exert their effects is largely dependent on their specific application. In catalysis, for example, the active sites on the compound’s surface facilitate the adsorption and transformation of reactants. In medical applications, the biocompatibility and stability of the compound play a crucial role in its interaction with biological tissues.
Molecular Targets and Pathways: In drug delivery, iron-zirconium compounds can target specific cells or tissues, releasing therapeutic agents in a controlled manner. The pathways involved often include endocytosis and subsequent intracellular release of the drug.
Comparison with Similar Compounds
Iron-Titanium Compounds: Known for their high strength and lightweight properties, commonly used in aerospace applications.
Iron-Hafnium Compounds: Similar to iron-zirconium in terms of corrosion resistance but with different magnetic properties and higher density.
Properties
CAS No. |
12160-12-2 |
|---|---|
Molecular Formula |
FeZr2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
iron;zirconium |
InChI |
InChI=1S/Fe.2Zr |
InChI Key |
HZGFMPXURINDAW-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


